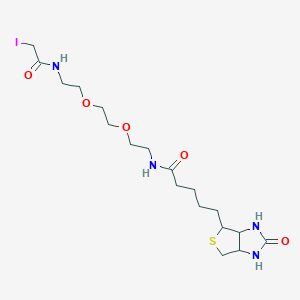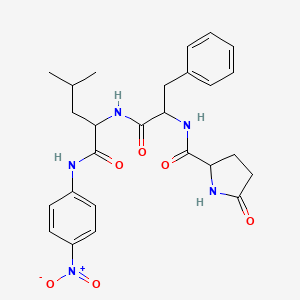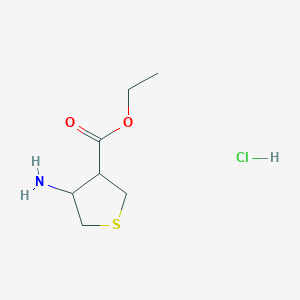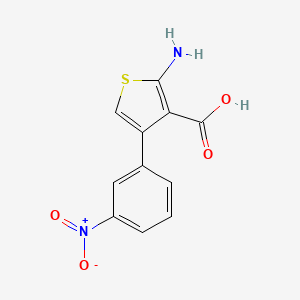
Terbium(III)chloridehexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) chloride hexahydrate is a chemical compound with the formula TbCl₃·6H₂O. It is a white, hygroscopic powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity .
Synthetic Routes and Reaction Conditions:
From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium(III) chloride can be synthesized by reacting terbium(III) oxide (Tb₂O₃) with hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{Tb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TbCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction of Elements: Another method involves the direct reaction of terbium metal (Tb) with chlorine gas (Cl₂): [ 2\text{Tb} + 3\text{Cl}_2 \rightarrow 2\text{TbCl}_3 ]
Industrial Production Methods:
- The industrial production of terbium(III) chloride hexahydrate typically involves the above-mentioned reactions, followed by crystallization and purification processes to obtain the hexahydrate form .
Types of Reactions:
Oxidation and Reduction: Terbium(III) chloride hexahydrate can undergo oxidation and reduction reactions, often involving changes in the oxidation state of terbium.
Substitution Reactions: This compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Ligands such as ammonia (NH₃) and various organic ligands can be used for substitution reactions.
Major Products:
- The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield terbium(IV) compounds, while reduction may produce terbium(II) compounds .
Chemistry:
- Terbium(III) chloride hexahydrate is used as a precursor for the synthesis of various terbium compounds and complexes. It is also employed in the study of coordination chemistry and the development of new materials.
Biology and Medicine:
- In biological research, terbium(III) chloride hexahydrate is used in the development of fluorescent probes and sensors due to its luminescent properties. It is also explored for potential applications in medical imaging and diagnostics.
Industry:
- This compound is used as an activator in green phosphors for color TV tubes and specialty lasers. It is also a dopant in solid-state devices and an additive in special alloys such as Terfenol-D .
Mechanism of Action
The mechanism by which terbium(III) chloride hexahydrate exerts its effects is primarily related to its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical and physical changes. For example, in fluorescent probes, the terbium ion interacts with the target molecule, resulting in a measurable luminescent signal .
Comparison with Similar Compounds
Gadolinium(III) chloride (GdCl₃): Similar in structure and reactivity, but with different luminescent properties.
Dysprosium(III) chloride (DyCl₃): Another lanthanide chloride with distinct magnetic and luminescent characteristics.
Europium(III) chloride (EuCl₃): Known for its red luminescence, contrasting with the green luminescence of terbium compounds.
Uniqueness:
- Terbium(III) chloride hexahydrate is unique due to its strong green luminescence, making it particularly valuable in applications requiring green phosphors and fluorescent probes. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Properties
Molecular Formula |
Cl3H12O6Tb |
|---|---|
Molecular Weight |
373.37 g/mol |
IUPAC Name |
trichloroterbium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
ULJUVCOAZNLCJZ-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.Cl[Tb](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)





![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)


![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)


![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
